L-368,899 hydrochloride

Description

Properties

IUPAC Name |

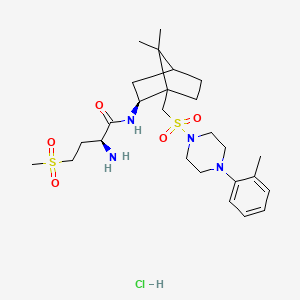

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFQWFJHXXXEQ-PHSYAEQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43ClN4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially developed for the potential prevention of preterm labor, its ability to cross the blood-brain barrier has established it as a critical pharmacological tool in neuroscience research for investigating the central roles of oxytocin in social behaviors.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of L-368,899, detailing its binding characteristics, the intracellular signaling pathways it modulates, and its physiological effects. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams to elucidate its molecular interactions and functional consequences.

Core Mechanism of Action: Competitive Antagonism at the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[6] L-368,899 binds with high affinity to the OTR, thereby physically obstructing the binding of the endogenous ligand, oxytocin. This competitive inhibition prevents the conformational changes in the receptor necessary for the activation of downstream intracellular signaling cascades.[6] Consequently, the physiological and behavioral effects mediated by oxytocin are blocked.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[6][7] Upon activation by oxytocin, the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][8] The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), trigger a cascade of downstream cellular responses, such as smooth muscle contraction.[3][6] L-368,899, by preventing the initial binding of oxytocin, effectively halts this entire signaling cascade.

References

- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 2. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxytocin receptor - Wikipedia [en.wikipedia.org]

- 8. IP3 and PLC [worms.zoology.wisc.edu]

L-368,899 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[1][2][3] Its ability to competitively block oxytocin binding and subsequent signaling has made it a critical tool in pharmacological research.[4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and key research applications for scientists and drug development professionals.

Core Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein-coupled receptor (GPCR).[4][6] The oxytocin receptor primarily signals through the Gq/phospholipase C (PLC) pathway.[7] Upon binding, L-368,899 prevents the receptor from undergoing the necessary conformational changes required for activation, effectively blocking the downstream signaling cascade that leads to the generation of inositol (B14025) 1,4,5-triphosphate (InsP3) and the subsequent release of intracellular calcium.[4][7] This inhibition of calcium mobilization is the basis for its ability to block oxytocin-mediated smooth muscle contractions, particularly in the uterus.[8][9]

Pharmacological Profile

This compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a and V2) receptors.[8]

Data Presentation: Receptor Binding and In Vivo Potency

The following tables summarize the key quantitative data for L-368,899.

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ | Rat Uterus | 8.9 nM | [1][5][8] |

| Human Uterus | 26 nM | [1][5][9] | |

| Vasopressin V1a Receptor | 370 nM | [8] | |

| Vasopressin V2 Receptor | 570 nM | [8] | |

| pA₂ | Isolated Rat Uterus | 8.9 | [9] |

| AD₅₀ (i.v.) | In situ Rat Uterus | 0.35 mg/kg | [3][9] |

| AD₅₀ (i.d.) | In situ Rat Uterus | 7.0 mg/kg | [3][9] |

| Parameter | Species | Dose (mg/kg) | Value | Reference |

| Half-life (t₁/₂) | Rat, Dog | N/A (i.v.) | ~2 hours | [1][10] |

| Plasma Clearance | Rat, Dog | N/A (i.v.) | 23 - 36 ml/min/kg | [1][10] |

| Volume of Distribution (Vdss) | Rat | N/A (i.v.) | 2.0 - 2.6 L/kg | [1] |

| Dog | N/A (i.v.) | 3.4 - 4.9 L/kg | [1] | |

| Oral Bioavailability | Female Rat | 5 | 14% | [1][2] |

| Male Rat | 5 | 18% | [1][2] | |

| Female Rat | 25 | 17% | [1] | |

| Male Rat | 25 | 41% | [1] |

Research Applications

The primary utility of this compound stems from its potent tocolytic properties, with initial investigations focusing on its potential for managing preterm labor.[1][3] It effectively antagonizes both oxytocin-induced and spontaneous uterine contractions in vivo.[7][8]

Beyond tocolysis, L-368,899 is a valuable tool in neuroscience. Its ability to cross the blood-brain barrier allows for the investigation of the central oxytocinergic system's role in various behaviors.[3][5][11] Studies have shown that peripheral administration of L-368,899 can rapidly penetrate the central nervous system and accumulate in limbic regions such as the hypothalamus and amygdala.[5] This has facilitated research into oxytocin's influence on:

-

Social Behaviors: Including maternal care, sexual interest, and food sharing.[5]

-

Feeding and Metabolism: It has been shown to specifically increase the intake of sugar without affecting fat consumption, suggesting a role for oxytocin in regulating carbohydrate appetite.[12]

-

Other CNS Processes: It is also used in studies related to depression, pain, and nausea.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for key experiments involving L-368,899.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (IC₅₀) of L-368,899 for the oxytocin receptor.

-

Membrane Preparation: Homogenize rat or human uterine tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled oxytocin receptor agonist (e.g., [³H]-Oxytocin), and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

Protocol 2: In Vivo Tocolytic Activity Assay (Anesthetized Rat Model)

This protocol assesses the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in vivo.

-

Animal Preparation: Anesthetize a female Sprague-Dawley rat. Surgically expose and cannulate the jugular vein for intravenous (i.v.) or the duodenum for intraduodenal (i.d.) administration. Insert a saline-filled balloon catheter into a uterine horn and connect it to a pressure transducer to monitor intrauterine pressure.

-

Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) while recording baseline uterine activity.

-

Oxytocin Administration: Administer a dose of oxytocin i.v. that produces a consistent and submaximal contractile response. This serves as the control response.

-

Antagonist Treatment: Administer a single dose of this compound via the desired route (i.v. or i.d.).

-

Post-Treatment Challenge: After a set time (e.g., 15-30 minutes), re-challenge the animal with the same dose of oxytocin.

-

Data Analysis: Quantify the uterine response (amplitude and duration of contractions) before and after L-368,899 administration. Calculate the percentage inhibition of the oxytocin-induced response. Repeat with different doses to construct a dose-response curve and determine the AD₅₀ (the dose required to reduce the oxytocin response by 50%).[3]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride | [8] |

| Molecular Formula | C₂₆H₄₂N₄O₅S₂·2HCl | [8] |

| Molecular Weight | 627.68 g/mol | [8] |

| CAS Number | 160312-62-9 | [2][5] |

| Purity | ≥97% (HPLC) | [8] |

| Solubility | Soluble to 100 mM in Water and DMSO | [8] |

| Storage | Store at -20°C | [8] |

Conclusion

This compound is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its utility as a tocolytic agent and as a probe for dissecting the central roles of oxytocin in behavior is well-documented. While suboptimal pharmacokinetic properties may have limited its clinical development, it remains an invaluable pharmacological tool for researchers in reproductive biology, neuroscience, and endocrinology.[7] The detailed data and protocols provided herein serve as a comprehensive resource for designing and interpreting experiments using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 9. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]

- 10. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]

- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular, Immunohistochemical, and Pharmacological Evidence of Oxytocin’s Role as Inhibitor of Carbohydrate But Not Fat Intake - PMC [pmc.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide to a Potent Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, orally active, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its high selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors makes it a valuable tool for investigating the physiological and pathological roles of the oxytocin system.[1][2] This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

L-368,899 exerts its pharmacological effects by competitively binding to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin. This blockade inhibits the downstream signaling cascades typically initiated by oxytocin, such as the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction.[3] By antagonizing the OTR, L-368,899 effectively inhibits oxytocin-induced physiological responses, most notably uterine contractions.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and in vivo efficacy across different species and experimental conditions.

Table 1: In Vitro Binding Affinity and Selectivity

| Species/Tissue | Receptor | Parameter | Value (nM) | Reference(s) |

| Rat Uterus | Oxytocin | IC50 | 8.9 | [1][2] |

| Human Uterus | Oxytocin | IC50 | 26 | [2] |

| Human Liver | Vasopressin V1a | IC50 | 370 | [1] |

| Human Kidney | Vasopressin V2 | IC50 | 570 | [1] |

| Rat Liver | Vasopressin V1a | IC50 | 890 | [2] |

| Rat Kidney | Vasopressin V2 | IC50 | 2400 | [2] |

| Coyote Brain | Oxytocin | Ki | 12.38 | [4] |

| Coyote Brain | Vasopressin V1a | Ki | 511.6 | [4] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Species | Assay | Parameter | Dose | Effect | Reference(s) |

| Rat | Oxytocin-stimulated uterine contractions | AD50 | 0.35 mg/kg (i.v.) | 50% reduction in response | |

| Rat | Oxytocin-stimulated uterine contractions | AD50 | 7 mg/kg (i.d.) | 50% reduction in response | |

| Rat (Female) | Oral Bioavailability | - | 5 mg/kg | 14% | [5] |

| Rat (Male) | Oral Bioavailability | - | 5 mg/kg | 18% | [5] |

| Rat (Male) | Oral Bioavailability | - | 25 mg/kg | 41% | [5] |

| Dog | Oral Bioavailability | - | 5 mg/kg | 17% | [5] |

| Dog | Oral Bioavailability | - | 33 mg/kg | 41% | [5] |

| Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | Not specified | Inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Receptor Binding Assay (Competitive Autoradiography)

This protocol is a generalized procedure based on methodologies used to determine the binding affinity of L-368,899.

Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Frozen tissue sections (e.g., uterus or brain) known to express oxytocin receptors.

-

Radioligand specific for the oxytocin receptor (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Phosphor imaging screens and a corresponding scanner.

Procedure:

-

Tissue Preparation: Tissue sections are cut on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.

-

Pre-incubation: Slides are pre-incubated in binding buffer for a short period (e.g., 15 minutes) at room temperature to wash away endogenous ligands.

-

Competitive Binding: Slides are incubated with a constant concentration of the radioligand in the presence of increasing concentrations of L-368,899 (the competitor). A set of slides is also incubated with the radioligand alone (total binding) and another set with the radioligand and a high concentration of unlabeled oxytocin to determine non-specific binding.

-

Washing: After incubation (e.g., 60-120 minutes at room temperature), slides are washed multiple times in ice-cold wash buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are quickly dried under a stream of cold air and then apposed to a phosphor imaging screen.

-

Imaging and Analysis: The imaging screen is scanned, and the density of the signal in the tissue sections is quantified. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Inhibition of Uterine Contractions

This protocol describes a generalized method for assessing the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.

Objective: To determine the dose-dependent inhibitory effect of L-368,899 on oxytocin-induced uterine contractions.

Animal Model:

-

Sex: Female.

-

Preparation: For non-pregnant animals, they may be pre-treated with an estrogen to sensitize the uterus to oxytocin. For pregnant animals, studies are typically conducted in late gestation.[6]

Procedure:

-

Anesthesia and Surgical Preparation: The animal is anesthetized. For rats, a catheter may be placed in the jugular vein for drug administration and in the uterine horn to monitor intrauterine pressure via a water-filled balloon.[1] For monkeys, telemetry sensors for intrauterine pressure and electromyography can be surgically implanted.[7]

-

Baseline Recording: A stable baseline of spontaneous uterine activity is recorded.

-

Oxytocin Challenge: A bolus injection or continuous infusion of oxytocin is administered to induce stable uterine contractions.[1]

-

L-368,899 Administration: L-368,899 is administered intravenously (i.v.) or intraduodenally (i.d.) at various doses.

-

Data Acquisition: Uterine contractions (frequency, amplitude, and duration) are continuously recorded before and after the administration of L-368,899.

-

Data Analysis: The contractile activity is quantified (e.g., by integrating the area under the pressure curve). The percentage inhibition of the oxytocin-induced response is calculated for each dose of L-368,899. The AD50 (the dose required to reduce the response to oxytocin by 50%) is then determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to L-368,899.

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

Caption: Experimental workflow for in vivo assessment of L-368,899 on uterine contractions.

Caption: Logical relationship of L-368,899 as an oxytocin receptor antagonist.

References

- 1. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide to its Discovery, History, and Application as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1][2][3] Originally developed in the 1990s by Merck as a potential therapeutic agent for the prevention of preterm labor, its ability to cross the blood-brain barrier has led to its widespread use in neuroscience research to investigate the role of the central oxytocin system in various social behaviors.[4][5] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, including its binding affinity, selectivity, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate its application in research and drug development.

Discovery and History

L-368,899 was first reported in 1994 in the Journal of Medicinal Chemistry by a team at Merck Research Laboratories.[1][6] The research was driven by the need for a tocolytic agent to inhibit uterine contractions and prevent premature birth. The development of L-368,899 represented a significant advancement as a non-peptide oxytocin antagonist with high oral bioavailability, a characteristic lacking in earlier peptide-based antagonists.[1] While its initial development for preterm labor did not lead to clinical application, its unique pharmacological profile, particularly its ability to penetrate the central nervous system, made it an invaluable tool for researchers studying the myriad roles of oxytocin in the brain.[4][7][8] Consequently, L-368,899 has been instrumental in elucidating the involvement of the oxytocin system in social recognition, pair bonding, maternal behavior, and other complex social interactions across various animal models, including rodents and non-human primates.[8][9]

Pharmacological Profile

L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Its chemical structure, 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, is key to its high affinity and selectivity.[1]

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (V1a and V2) receptors. This selectivity is crucial for dissecting the specific effects of oxytocin signaling.

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ | Rat Uterus (OTR) | 8.9 nM | [1][2][3] |

| Human Uterus (OTR) | 26 nM | [1][2] | |

| Human Liver (V1a) | 510 nM | [2] | |

| Human Kidney (V2) | 960 nM | [2] | |

| Rat Liver (V1a) | 890 nM | [2] | |

| Rat Kidney (V2) | 2400 nM | [2] | |

| Kᵢ | Coyote (OTR) | 12.38 nM | [4][5] |

| Coyote (AVPR1a) | 511.6 nM | [4][5] |

Table 1: Binding Affinity and Selectivity of this compound.

Pharmacokinetics

Studies in various animal models have demonstrated that L-368,899 possesses favorable pharmacokinetic properties, including good oral bioavailability and central nervous system penetration.

| Parameter | Species | Dose | Value | Reference |

| Half-life (t₁/₂) | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | ~2 hr | [2] |

| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | 23-36 ml/min/kg | [2] |

| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg (IV) | 2.0-2.6 L/kg | [2] |

| Dog | 1, 2.5, 10 mg/kg (IV) | 3.4-4.9 L/kg | [2] | |

| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [2] |

| Rat (male) | 5 mg/kg | 18% | [2] | |

| Rat (female) | 25 mg/kg | 17% | [2] | |

| Rat (male) | 25 mg/kg | 41% | [2] |

Table 2: Pharmacokinetic Parameters of L-368,899.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The original 1994 publication in the Journal of Medicinal Chemistry outlines the general synthetic scheme which involves the coupling of a substituted camphor-sulfonamide with a modified L-methionine sulfone amide.[1][6]

Oxytocin Receptor Competitive Binding Assay

This protocol describes a competitive binding assay using receptor autoradiography to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Materials:

-

This compound

-

Radiolabeled oxytocin receptor ligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog)

-

Unlabeled oxytocin (for non-specific binding determination)

-

Tissue sections known to express oxytocin receptors (e.g., brain, uterus)

-

Incubation buffer

-

Wash buffer

-

Phosphorimager or autoradiography film

Procedure:

-

Tissue Preparation: Mount tissue sections onto microscope slides.

-

Ligand Preparation: Prepare serial dilutions of L-368,899. Prepare a solution of the radiolabeled ligand at a concentration near its Kd. Prepare a solution of unlabeled oxytocin for determining non-specific binding.

-

Incubation: Incubate the tissue sections with the radiolabeled ligand and varying concentrations of L-368,899. A parallel set of slides should be incubated with the radiolabeled ligand and a high concentration of unlabeled oxytocin to determine non-specific binding.

-

Washing: After incubation, wash the slides to remove unbound radioligand.

-

Detection: Expose the slides to a phosphorimager screen or autoradiography film.

-

Data Analysis: Quantify the density of radioligand binding in the presence of different concentrations of L-368,899. Calculate the IC₅₀ value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

The oxytocin receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the effects of L-368,899 on social behavior in an animal model.

Caption: General experimental workflow for in vivo behavioral studies with L-368,899.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for researchers investigating the oxytocin system. Its high affinity, selectivity, and ability to cross the blood-brain barrier have provided invaluable insights into the central mechanisms of social behavior. This technical guide consolidates key information on its discovery, pharmacology, and experimental application, aiming to support its continued and effective use in advancing our understanding of the complex roles of oxytocin in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Manipulation of the oxytocin system alters social behavior and attraction in pair-bonding primates, Callithrix penicillata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

L-368,899 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The information is curated for professionals in drug development and scientific research, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Properties

This compound is a synthetic, non-peptide molecule with a complex bicyclic structure. Its systematic IUPAC name is (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[1][2].

Caption: Chemical structure of L-368,899.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C26H43ClN4O5S2 (hydrochloride) / C26H42N4O5S2.2HCl (dihydrochloride) | [1][3][4] |

| Molecular Weight | 591.23 g/mol (hydrochloride) / 627.68 g/mol (dihydrochloride) | [1][3][5][6][7] |

| CAS Number | 160312-62-9 (hydrochloride) / 148927-60-0 (free base) | [3][4] |

| Appearance | Solid powder | [3][4] |

| Purity | ≥97% | [1][2] |

| Solubility | Water: Soluble to 100 mM. DMSO: Soluble to 100 mM. H2O: 2 mg/mL (3.38 mM) with sonication. DMSO: 100 mg/mL (169.14 mM) with sonication. | [1][2][5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [5] |

| SMILES Code | O=S(C[C@@]12--INVALID-LINK--(=O)=O)N)=O">C@@HC--INVALID-LINK--CC1)(N3CCN(CC3)C4=C(C)C=CC=C4)=O.[H]Cl | [4] |

Mechanism of Action: Oxytocin Receptor Antagonism

This compound is a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, it competitively inhibits the binding of the endogenous ligand, oxytocin. This blockade prevents the conformational changes in the receptor necessary for signal transduction, thereby inhibiting downstream cellular responses.

The primary signaling pathway initiated by oxytocin receptor activation involves the Gαq subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for smooth muscle contraction, such as in the uterus. This compound effectively blocks this entire cascade by preventing the initial receptor activation.

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899 HCl.

Biological Activity and Pharmacokinetics

This compound demonstrates high affinity and selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.

Table 2: In Vitro Binding Affinity and Potency of L-368,899

| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| Oxytocin Receptor | Rat Uterus | Radioligand Binding | IC50 | 8.9 | [3][4][5][6][8][9][10] |

| Oxytocin Receptor | Human Uterus | Radioligand Binding | IC50 | 26 | [3][4][5][6][8][9][10] |

| Vasopressin V1a Receptor | Human Liver | Radioligand Binding | IC50 | 370 - 510 | [1][2][6][9][11] |

| Vasopressin V2 Receptor | Human Kidney | Radioligand Binding | IC50 | 570 - 960 | [1][2][6][9][11] |

| Oxytocin Receptor | Rat Uterus | Functional Assay | pA2 | 8.9 | [3][9] |

Table 3: In Vivo Efficacy of L-368,899

| Species | Assay | Route of Administration | Parameter | Value (mg/kg) | Reference(s) |

| Rat | Inhibition of Oxytocin-induced Uterine Contractions | Intravenous (i.v.) | AD50 | 0.35 | [3][8][9] |

| Rat | Inhibition of Oxytocin-induced Uterine Contractions | Intraduodenal (i.d.) | AD50 | 7.0 | [3][8] |

Table 4: Pharmacokinetic Parameters of L-368,899

| Species | Parameter | Dose (mg/kg) | Route | Value | Reference(s) |

| Rat (female) | Oral Bioavailability | 5 | p.o. | 14% | [5][6][10] |

| Rat (male) | Oral Bioavailability | 5 | p.o. | 18% | [5][6][10] |

| Rat (female) | Oral Bioavailability | 25 | p.o. | 17% | [6][10] |

| Rat (male) | Oral Bioavailability | 25 | p.o. | 41% | [6][10] |

| Rat & Dog | Plasma Half-life (t1/2) | N/A | i.v. | ~2 hours | [6][10][11] |

| Rat & Dog | Plasma Clearance | N/A | i.v. | 23 - 36 mL/min/kg | [6][10][11] |

| Rat | Volume of Distribution (Vdss) | N/A | i.v. | 2.0 - 2.6 L/kg | [6][10][11] |

| Dog | Volume of Distribution (Vdss) | N/A | i.v. | 3.4 - 4.9 L/kg | [6][10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for Oxytocin Receptor

This protocol is designed to determine the binding affinity (IC50) of this compound for the oxytocin receptor.

Materials:

-

Membrane preparations from rat or human uterine tissue expressing oxytocin receptors.

-

Radioligand: [3H]-oxytocin or a suitable iodinated antagonist like [125I]-ornithine vasotocin (B1584283) analog ([125I]-OVTA).

-

This compound stock solution (e.g., in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation (typically 50-100 µg of protein per well), and varying concentrations of this compound.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value to each well. For determining non-specific binding, a high concentration of unlabeled oxytocin (e.g., 1 µM) is added to a set of wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of L-368,899 that inhibits 50% of the specific radioligand binding, by non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

In Vitro Uterine Contraction Assay

This assay evaluates the functional antagonism of this compound on oxytocin-induced uterine smooth muscle contractions.

Materials:

-

Uterine tissue from a suitable animal model (e.g., female Sprague-Dawley rats).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.

-

Oxytocin stock solution.

-

This compound stock solution.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the rat and dissect the uterine horns. Cut longitudinal strips of myometrium (e.g., 2 mm x 10 mm).

-

Mounting: Mount the uterine strips in the organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 gram.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the bath solution, until stable spontaneous contractions are observed.

-

Oxytocin-Induced Contractions: Add a submaximal concentration of oxytocin (e.g., 1 nM) to the bath to induce stable, rhythmic contractions.

-

Antagonist Addition: Once stable contractions are achieved, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 30 minutes).

-

Data Recording: Continuously record the isometric tension of the uterine strips throughout the experiment.

-

Data Analysis: Measure the frequency and amplitude of contractions before and after the addition of L-368,899. Calculate the percentage inhibition of the oxytocin-induced contractile response at each concentration of the antagonist. Determine the pA2 value as a measure of antagonist potency.

In Vivo Inhibition of Uterine Contractions in Rats

This protocol assesses the in vivo efficacy of this compound in antagonizing oxytocin-induced uterine contractions in an anesthetized rat model.

Materials:

-

Female Sprague-Dawley rats.

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

-

Oxytocin solution for infusion.

-

This compound solution for administration (intravenous or intraduodenal).

-

Intrauterine balloon catheter connected to a pressure transducer.

-

Cannulas for venous and/or duodenal access.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain body temperature. Insert an intrauterine balloon catheter filled with saline into one uterine horn to monitor changes in intrauterine pressure.

-

Cannulation: Cannulate the jugular vein for intravenous administration of compounds and the duodenum for intraduodenal administration, if required.

-

Baseline Activity: Record baseline uterine activity for a stabilization period.

-

Oxytocin Challenge: Administer a bolus or infusion of oxytocin to induce a consistent contractile response.

-

Antagonist Administration: Administer this compound at various doses via the desired route (i.v. or i.d.).

-

Post-Antagonist Oxytocin Challenge: After a predetermined time, re-challenge the animal with the same dose of oxytocin.

-

Data Recording and Analysis: Continuously record the intrauterine pressure throughout the experiment. Quantify the contractile response (e.g., area under the curve) before and after antagonist administration. Calculate the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 6. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide for Researchers

CAS Number: 160312-62-9

Chemical Name: (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[1]

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[2][3][4] Originally developed for the potential management of preterm labor, it has become a widely used tool in neuroscience research to investigate the central roles of oxytocin in social behaviors.[5][6][7][8] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 160312-62-9 | [2][9] |

| Molecular Weight | 591.23 g/mol (hydrochloride salt) | [3][9] |

| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [3] |

| Purity | ≥97% (HPLC) | [1] |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble to 100 mM in water and DMSO | [1][] |

| Storage | Store at -20°C | [1] |

Biological Activity and Selectivity

L-368,899 is a competitive antagonist of the oxytocin receptor, which belongs to the G-protein-coupled receptor (GPCR) superfamily.[4][11][12] It exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (V₁ₐ and V₂) receptors. This selectivity is crucial for specifically probing the functions of the oxytocinergic system.

Receptor Binding and Potency

The antagonist potency of L-368,899 has been characterized in various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Affinity and Potency

| Species/Tissue | Receptor | Assay Type | Value | Reference |

| Rat Uterus | Oxytocin | Radioligand Binding | IC₅₀ = 8.9 nM | [1][2][4][9][13][14][15] |

| Human Uterus | Oxytocin | Radioligand Binding | IC₅₀ = 26 nM | [2][4][9][14][15] |

| Coyote Brain | Oxytocin | Competition Binding | Kᵢ = 12.38 nM | [5] |

| Human | Vasopressin V₁ₐ | Radioligand Binding | IC₅₀ = 370 nM | [1][13] |

| Human | Vasopressin V₂ | Radioligand Binding | IC₅₀ = 570 nM | [1][13] |

| Coyote Brain | Vasopressin AVPR1a | Competition Binding | Kᵢ = 511.6 nM | [5] |

| Rat Uterus | Oxytocin | Functional Assay (Contraction) | pA₂ = 8.9 | [13] |

Table 2: In Vivo Potency

| Species | Model | Endpoint | Value (Dose) | Reference |

| Rat | Oxytocin-stimulated uterine contractions | 50% Antagonism (AD₅₀) | 0.35 mg/kg (i.v.) | [14][15] |

| Rat | Oxytocin-stimulated uterine contractions | 50% Antagonism (AD₅₀) | 7.0 mg/kg (i.d.) | [14][15] |

Pharmacokinetics

L-368,899 is characterized by its oral bioavailability and ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[6][14]

Table 3: Pharmacokinetic Parameters

| Species | Dose & Route | t₁/₂ | Plasma Clearance | Vdss | Oral Bioavailability (%) | Reference |

| Rat | 1, 2.5, 10 mg/kg (i.v.) | ~2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | N/A | [16][17] |

| Dog | 1, 2.5, 10 mg/kg (i.v.) | ~2 hr | 23-36 ml/min/kg | 3.4-4.9 L/kg | N/A | [16][17] |

| Rat (female) | 5 mg/kg (p.o.) | - | - | - | 14 | [2][3][9][16] |

| Rat (male) | 5 mg/kg (p.o.) | - | - | - | 18 | [2][3][9][16] |

| Rat (female) | 25 mg/kg (p.o.) | - | - | - | 17 | [2][9] |

| Rat (male) | 25 mg/kg (p.o.) | - | - | - | 41 | [2][9][16] |

| Dog | 5 mg/kg (p.o.) | - | - | - | 17 | [16] |

| Dog | 33 mg/kg (p.o.) | - | - | - | 41 | [16] |

| Coyote | 3 mg/kg (i.m.) | Peak CSF at 15-30 min | - | - | N/A | [5][8] |

Mechanism of Action & Signaling Pathway

L-368,899 acts by competitively blocking the binding of endogenous oxytocin to its receptor. The oxytocin receptor is a canonical G-protein coupled receptor that primarily signals through the Gαq/11 pathway. Antagonism by L-368,899 inhibits this downstream cascade.

Caption: L-368,899 blocks Oxytocin-induced Gq/PLC signaling.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following section outlines a key methodology for characterizing the binding of L-368,899.

Competition Binding Receptor Autoradiography

This protocol is adapted from a study characterizing L-368,899 binding to coyote brain tissue and can be modified for other tissues and species.[5]

Objective: To determine the binding affinity (Kᵢ) and selectivity of L-368,899 for the oxytocin receptor versus other receptors (e.g., AVPR1a).

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Radioligand for OXTR (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA)

-

Radioligand for AVPR1a (e.g., ¹²⁵I-lin-vasopressin analog, ¹²⁵I-LVA)

-

Brain tissue sections from the species of interest

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Phosphor imaging plates and scanner

Workflow Diagram:

Caption: Workflow for competition binding autoradiography.

Procedure:

-

Preparation of L-368,899 Solutions:

-

Prepare a high-concentration stock solution of L-368,899 in 100% DMSO (e.g., 10 mM).[5]

-

Perform a serial dilution to create a range of working stocks with logarithmic molarities (e.g., 10⁻² M to 10⁻¹⁰ M in DMSO).[5]

-

These working stocks will be further diluted (e.g., 1:1000) in the binding buffer to achieve the final desired concentrations in the assay.[5]

-

-

Tissue Incubation:

-

Thaw slide-mounted tissue sections to room temperature.

-

Incubate the sections in binding buffer containing a constant concentration of the appropriate radioligand (for total binding) and the varying concentrations of L-368,899.

-

To determine non-specific binding, incubate a separate set of slides with the radioligand and a high concentration of unlabeled ligand.

-

-

Washing and Drying:

-

After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.

-

Briefly rinse in distilled water to remove buffer salts.

-

Dry the slides quickly using a stream of cool air.

-

-

Imaging and Analysis:

-

Expose the dried slides to a phosphor imaging plate.

-

Scan the plate using a phosphor imager.

-

Quantify the signal intensity in the brain regions of interest.

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of L-368,899 that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a valuable pharmacological tool for the selective antagonism of the oxytocin receptor. Its well-characterized potency, selectivity, and pharmacokinetic profile, including oral bioavailability and CNS penetration, make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to support researchers in designing and executing rigorous experiments to further elucidate the complex roles of the oxytocinergic system in physiology and behavior.

References

- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-368,899 - Wikipedia [en.wikipedia.org]

- 7. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]

- 11. scbt.com [scbt.com]

- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]

- 16. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]

The Role of L-368,899 Hydrochloride in Elucidating the Neurobiology of Pair Bonding

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The formation of selective, enduring social attachments, or pair bonds, is a fundamental social behavior critical to the evolutionary success of many species. The neuropeptide oxytocin (B344502) and its receptor (OTR) are widely recognized as key mediators of this process. L-368,899 hydrochloride, a potent, non-peptide, and selective OTR antagonist, has been an indispensable pharmacological tool for dissecting the precise role of oxytocin signaling in the establishment of pair bonds. This guide details the mechanism of action of L-368,899, its application in seminal pair bonding research, quantitative outcomes of its use, and detailed experimental protocols, providing a comprehensive resource for researchers in neuroscience, social behavior, and pharmacology.

Introduction: Oxytocin and Pair Bonding

Socially monogamous species, such as the prairie vole (Microtus ochrogaster), have provided an invaluable model for understanding the neurobiological basis of pair bonding.[1][2] Seminal research has implicated the nine-amino-acid neuropeptide oxytocin (OXT) as a central facilitator of these enduring social attachments.[1] OXT is synthesized in the hypothalamus and released both into the periphery and within the brain, where it acts on specific G-protein coupled receptors (GPCRs).[3] The distribution and density of these oxytocin receptors (OTRs) in brain regions associated with reward and social processing, such as the nucleus accumbens and prefrontal cortex, are believed to be critical for the formation of partner preferences.[4] Pharmacological blockade of these receptors at the time of social encounter allows researchers to test the causal necessity of OXT signaling for bond formation.

This compound: A Selective Oxytocin Receptor Antagonist

L-368,899 is a potent, non-peptide OTR antagonist with an IC50 of 8.9 nM. A key advantage for in vivo studies is its selectivity, displaying over 40-fold greater affinity for the OTR compared to the structurally related vasopressin V1a and V2 receptors. This selectivity is crucial for distinguishing the specific effects of oxytocin from those of vasopressin, another neuropeptide implicated in social behaviors. Its ability to be administered both centrally and peripherally has made it a versatile tool in behavioral neuroscience.

Mechanism of Action: Antagonism of the OTR Signaling Pathway

The oxytocin receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[5][6] The binding of oxytocin to its receptor initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses that ultimately modulate neural activity and plasticity in circuits governing social reward and recognition.

L-368,899 acts as a competitive antagonist at the OTR, binding to the receptor without initiating the conformational change required for G-protein activation. By occupying the binding site, it prevents endogenous oxytocin from activating the receptor, thereby inhibiting the entire downstream signaling cascade.

Key Experiments: The Partner Preference Test (PPT)

The primary behavioral assay used to measure pair bonding in prairie voles is the Partner Preference Test (PPT).[7] This test quantifies the selective preference for a familiar partner over a novel individual (a "stranger"). The administration of L-368,899 (or other OTR antagonists) is a critical manipulation in this paradigm to demonstrate the necessity of oxytocin signaling for the formation of this preference.

Experimental Hypothesis and Logic

The use of L-368,899 in PPT studies is based on a clear deductive logic to test the role of oxytocin in pair bond formation.

Detailed Experimental Protocol: Partner Preference Test

The following protocol is a generalized methodology synthesized from common practices in the field.[7][8][9]

Materials:

-

Adult, sexually naive male and female prairie voles.

-

Three-chambered testing apparatus: a central neutral chamber connected to two side chambers.

-

Animal tethers and harnesses.

-

This compound and appropriate vehicle (e.g., artificial cerebrospinal fluid [aCSF] for central infusions, or saline/DMSO for peripheral injections).

-

Injection supplies (microsyringes, cannulae, etc.).

-

Video recording and behavior scoring software.

Procedure:

-

Animal Pairing and Drug Administration:

-

A sexually naive male (the subject) is paired with a sexually naive female (the "partner").

-

Prior to cohabitation, the subject animal is administered either the vehicle (control group) or L-368,899 (experimental group). Administration can be intracerebroventricular (ICV) for central blockade or intraperitoneal (i.p.) for systemic effects.

-

-

Cohabitation:

-

The subject and partner are allowed to cohabitate for a period sufficient to induce partner preference, typically ranging from 6 to 24 hours, during which mating occurs.[7]

-

-

Apparatus Setup:

-

Following cohabitation, the partner female and a novel, sexually naive female ("stranger") are placed in the two side chambers of the PPT apparatus. They are typically tethered to restrict them to their respective chambers.

-

-

Partner Preference Test:

-

Behavioral Scoring:

-

An observer, blind to the experimental conditions, scores the video recordings.

-

The primary measure is the duration of time the subject spends in side-by-side, immobile physical contact (huddling) with the partner versus the stranger.[9]

-

Time spent in each of the three chambers is also often recorded.

-

-

Data Analysis:

-

A partner preference is established if the subject spends significantly more time huddling with the partner than the stranger.

-

Statistical comparisons (e.g., t-tests or ANOVA) are made between the control and L-368,899-treated groups to determine if the drug blocked this preference.[4]

-

Quantitative Data Presentation

Studies consistently show that blocking central OTRs prevents the formation of a partner preference. The data below is representative of findings from a study using a central OTR antagonist (OTA) in male prairie voles, demonstrating this effect.[4]

| Treatment Group | N | Mean Time with Partner (s) ± SEM | Mean Time with Stranger (s) ± SEM | Statistical Significance (Partner vs. Stranger) |

| Vehicle (aCSF) | 16 | 635.4 ± 110.1 | 244.5 ± 57.6 | p = 0.0028 |

| OTR Antagonist | 16 | 370.8 ± 79.5 | 378.7 ± 86.6 | p = 0.95 (n.s.) |

Table 1: Effect of Central Oxytocin Receptor Antagonist (OTA) on Partner Preference Formation in Male Prairie Voles. Data adapted from Johnson et al., 2017.[4] Animals receiving the vehicle control spent significantly more time in social contact with their partner than the stranger, indicating a partner preference. In contrast, animals that received the OTA showed no significant difference in time spent with the partner versus the stranger, demonstrating that OTR blockade prevented the formation of a partner preference.

Conclusion and Implications

The use of L-368,899 and other selective oxytocin receptor antagonists has been foundational to our understanding of the neurochemistry of social bonding. The consistent finding that administration of these antagonists prevents partner preference formation provides strong evidence for the causal role of endogenous oxytocin signaling in this process.[1][4] These experiments, particularly the Partner Preference Test in prairie voles, have established a powerful paradigm for investigating the mechanisms of social attachment. For drug development professionals, this body of research highlights the OTR as a critical target for understanding and potentially modulating social behaviors, with implications for neuropsychiatric conditions characterized by social deficits. Future research will continue to build on these foundational pharmacological studies to further unravel the complexities of the social brain.

References

- 1. A gender-specific mechanism for pair bonding: oxytocin and partner preference formation in monogamous voles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Familiarity and Mate Preference Assessment with the Partner Preference Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central oxytocin receptors mediate mating-induced partner preferences and enhance correlated activation across forebrain nuclei in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of the Oxytocin Receptor Antagonist L-368,899 Hydrochloride in Anxiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally investigated for its potential in preventing preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research for elucidating the central functions of the oxytocin system. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, its application in anxiety research, detailed experimental protocols for relevant behavioral assays, and the underlying signaling pathways.

Introduction

The neuropeptide oxytocin is increasingly recognized for its profound influence on social cognition and emotional regulation, including anxiety-related behaviors. The development of selective antagonists for the oxytocin receptor (OTR) is crucial for dissecting the specific contributions of this system to neuropsychiatric disorders. This compound has emerged as a key pharmacological tool in this endeavor. This document serves as a comprehensive resource for researchers utilizing this compound to investigate anxiety and related social behaviors.

Pharmacological Profile of this compound

L-368,899 is a non-peptide small molecule that acts as a competitive antagonist at the OTR. Its chemical structure allows for oral bioavailability and penetration of the blood-brain barrier, enabling the study of central oxytocinergic pathways following systemic administration.

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a and V2) receptors.

| Receptor | Species | IC50 (nM) | Reference |

| Oxytocin Receptor (Uterus) | Rat | 8.9 | [1][2] |

| Oxytocin Receptor (Uterus) | Human | 26 | [1] |

| Vasopressin V1a Receptor | - | 370 | [2][3] |

| Vasopressin V2 Receptor | - | 570 | [2][3] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating its systemic availability and distribution.

| Parameter | Species | Dose | Value | Reference |

| Half-life (t½) | Rat, Dog | 1, 2.5, 10 mg/kg (IV) | ~2 hours | [4] |

| Plasma Clearance | Rat, Dog | 1, 2.5, 10 mg/kg (IV) | 23-36 ml/min/kg | [4] |

| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg (IV) | 2.0-2.6 L/kg | [4] |

| Dog | 1, 2.5, 10 mg/kg (IV) | 3.4-4.9 L/kg | [4] | |

| Oral Bioavailability | Rat | 5 mg/kg (PO) | 14% (female), 18% (male) | [1] |

| Rat | 25 mg/kg (PO) | 17% (female), 41% (male) | [1] |

This compound in Anxiety Research

The role of oxytocin in modulating anxiety is complex, with evidence suggesting both anxiolytic and anxiogenic effects depending on the context and brain region. L-368,899 has been utilized to investigate the necessity of OTR signaling in various anxiety-related behavioral paradigms.

Behavioral Studies

A key study investigated the effects of L-368,899 on social avoidance behavior in female California mice following social defeat stress.[1]

| Behavioral Measure | Condition | Treatment (IP) | Result |

| Time in Interaction Zone with Novel Female | Stressed Females | Saline | Decreased social approach |

| Stressed Females | L-368,899 (1 mg/kg) | Increased social approach (p < 0.05) | |

| Odor Preference (Novel vs. Partner) | Stressed Females | Saline | No preference |

| Stressed Females | L-368,899 (1 mg/kg) | Increased preference for novel odor (p < 0.001) |

Quantitative data for the effects of L-368,899 in the elevated plus maze and open field test were not found in the conducted literature searches.

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess anxiety-like behaviors in rodents are provided below.

Elevated Plus Maze

This test assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of an elevated maze.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Dimensions for mice: arms 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms.

-

Dimensions for rats: arms 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms.

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes prior to testing.

-

Administer this compound or vehicle control at the desired dose and route (e.g., 1-10 mg/kg, IP) 30 minutes before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

Analyze the recording for time spent in the open arms, time spent in the closed arms, number of entries into each arm type, and total distance traveled.

Interpretation:

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

-

A decrease suggests an anxiogenic effect.

Open Field Test

This assay measures general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

-

A square arena with high walls (e.g., 40 x 40 x 30 cm for mice).

-

The arena is typically divided into a central zone and a peripheral zone by software.

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes.

-

Administer this compound or vehicle control.

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

-

Record the session with an overhead video camera.

-

Analyze the recording for time spent in the center zone, distance traveled in the center and periphery, and total distance traveled.

Interpretation:

-

An increase in the time spent in the center of the arena is typically interpreted as an anxiolytic-like effect.

-

Thigmotaxis, or wall-hugging behavior, where the animal spends most of its time in the periphery, is considered a sign of anxiety.

Social Interaction Test

This test evaluates social anxiety and sociability by measuring the animal's interaction with a novel conspecific.

Apparatus:

-

An open field arena.

-

A small, transparent enclosure (e.g., a wire cage) to house a "stranger" mouse.

Procedure:

-

Habituate the test animal to the arena for a short period (e.g., 5 minutes) on a preceding day.

-

On the test day, administer this compound or vehicle control.

-

Place the test animal in the arena with the empty enclosure for a habituation session (e.g., 5 minutes).

-

In the subsequent test session, place a novel, unfamiliar mouse (the "stranger") inside the enclosure.

-

Allow the test animal to explore the arena and interact with the stranger for a set duration (e.g., 5-10 minutes).

-

Record the session and analyze the time the test animal spends in an "interaction zone" immediately surrounding the enclosure.

Interpretation:

-

A decrease in interaction time with the stranger mouse can be indicative of social anxiety or reduced sociability.

-

An increase in interaction time may suggest an anxiolytic or pro-social effect.

Signaling Pathways and Visualizations

Oxytocin Receptor Signaling

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Antagonism by L-368,899 blocks the initiation of this cascade.

References

L-368,899 Hydrochloride: An In-Depth Technical Guide on its Impact on Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR), initially developed as a potential tocolytic agent for the management of preterm labor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of L-368,899, with a specific focus on its mechanism of action and its inhibitory effects on uterine contractions. Detailed experimental protocols for assessing its activity, quantitative data on its potency and efficacy, and visualizations of the relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in reproductive biology and drug development.

Mechanism of Action

L-368,899 exerts its effects by competitively blocking the binding of endogenous oxytocin to its receptor on myometrial smooth muscle cells.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to the Gq/11 class of G-proteins. This initiates a downstream signaling cascade that is central to the regulation of uterine contractility.

The Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

Calcium Influx: The increase in intracellular Ca2+ concentration is further amplified by the influx of extracellular Ca2+ through voltage-gated calcium channels.

-

Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

By antagonizing the oxytocin receptor, L-368,899 effectively inhibits this entire signaling cascade, preventing the rise in intracellular calcium and thereby blocking uterine contractions.

Quantitative Data

The potency and selectivity of L-368,899 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity of L-368,899

| Tissue/Receptor | Species | Parameter | Value (nM) | Reference |

| Uterine Oxytocin Receptor | Rat | Ki | 3.6 | [1] |

| Uterine Oxytocin Receptor | Human | Ki | 13 | [1] |

| Liver Vasopressin (V1) Receptor | Rat | Ki | >10,000 | [1] |

| Kidney Vasopressin (V2) Receptor | Rat | Ki | >10,000 | [1] |

Table 2: In Vitro Functional Antagonism of Oxytocin-Induced Uterine Contractions

| Preparation | Species | Parameter | Value | Reference |

| Isolated Uterus | Rat | pA2 | 8.9 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions

| Model | Species | Route of Administration | Parameter | Value | Reference |

| Anesthetized Rat | Rat | Intravenous (i.v.) | AD50 | 350 µg/kg | [1] |

| Anesthetized Rat | Rat | Intraduodenal (i.d.) | AD50 | 7 mg/kg | [1] |

| Near-term Pregnant Rhesus Macaque | Rhesus Macaque | Intravenous (i.v.) | AD50 | 27 µg/kg | [1] |

AD50 (Antagonist Dose 50) is the dose of the antagonist that produces 50% of the maximal inhibitory effect.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of L-368,899's impact on uterine contractions.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-368,899 for oxytocin and vasopressin receptors.

Protocol:

-

Membrane Preparation: Crude membrane preparations are obtained from the tissue of interest (e.g., rat or human uterus, rat liver, rat kidney). Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [3H]Oxytocin for OTR, [3H]Arginine Vasopressin for V1 and V2 receptors) at a fixed concentration.

-

Competition Binding: To determine the Ki of L-368,899, competition binding experiments are performed by including increasing concentrations of the unlabeled L-368,899 in the incubation mixture.

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Rat Uterus Contraction Assay

Objective: To determine the functional antagonist potency (pA2) of L-368,899 against oxytocin-induced uterine contractions.

Protocol:

-

Tissue Preparation: Uteri are isolated from female rats pre-treated with estrogen to induce a consistent state of uterine sensitivity. The uterine horns are dissected and cut into longitudinal strips.

-

Organ Bath Setup: Each uterine strip is mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.

-

Cumulative Concentration-Response Curve for Oxytocin: A cumulative concentration-response curve for oxytocin is generated by adding increasing concentrations of oxytocin to the organ bath and recording the resulting increase in contractile force.

-

Antagonist Incubation: The tissue is washed to remove the oxytocin and then incubated with a fixed concentration of L-368,899 for a predetermined period.

-

Second Oxytocin Concentration-Response Curve: In the continued presence of L-368,899, a second cumulative concentration-response curve for oxytocin is generated.

-

Schild Analysis: Steps 5 and 6 are repeated with several different concentrations of L-368,899. The dose-ratios (the ratio of the EC50 of oxytocin in the presence and absence of the antagonist) are calculated for each concentration of L-368,899. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of L-368,899. The pA2 value is the x-intercept of the resulting linear regression.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its ability to effectively inhibit oxytocin-induced uterine contractions both in vitro and in vivo has been demonstrated through rigorous pharmacological studies. While its clinical development for preterm labor was not pursued due to pharmacokinetic limitations, L-368,899 remains a valuable pharmacological tool for researchers investigating the role of the oxytocin system in reproductive physiology and other biological processes. The data and protocols presented in this guide offer a comprehensive resource for the design and interpretation of future studies involving this compound.

References